Phenyl N-[4-(hydroxymethyl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.25792 g/mol . It is a carbamate derivative, characterized by the presence of a phenyl group and a hydroxymethyl group attached to the nitrogen atom of the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-(hydroxymethyl)phenol in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl N-[4-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Phenyl N-[4-(hydroxymethyl)phenyl]carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-[4-(hydroxymethyl)phenyl]methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate: Contains a tert-butyl group instead of a phenyl group.
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester: Features a dimethylethyl ester group
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
phenyl N-[4-(hydroxymethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-11-6-8-12(9-7-11)15-14(17)18-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBJWYRAGSRLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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